REACTION_SMILES
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[CH2:22]([Cl:23])[Cl:24].[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:1][c:2]1[c:3]([NH2:4])[c:5]([CH3:9])[cH:6][cH:7][cH:8]1.[Cl:17][CH2:18][C:19](=[O:20])[Cl:21]>>[CH3:1][c:2]1[c:3]([NH:4][C:19]([CH2:18][Cl:17])=[O:20])[c:5]([CH3:9])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Type
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product
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Smiles
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Cc1cccc(C)c1NC(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |